Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a benzo[b]thiophene core fused with a cyclohexenone ring. The molecule contains a methyl ester group at position 3, an amino group at position 2, and a ketone (7-oxo) group in the tetrahydrobenzene ring (Figure 1). This compound is synthesized via the Gewald reaction, a multicomponent condensation of cyclohexanone, methyl cyanoacetate, and elemental sulfur in the presence of a base, yielding high purity and excellent efficiency .
Properties
IUPAC Name |
methyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)7-5-3-2-4-6(12)8(5)15-9(7)11/h2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENGGJRLHYUZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, followed by subsequent reactions to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The chemical reactions of this compound can be categorized into several key types:
2.2. Cyclization Reactions
Cyclization reactions are significant for creating more complex cyclic structures:
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Intramolecular Cyclization : The compound can undergo intramolecular cyclization when reacted with certain amines or carbonyl compounds. This process results in the formation of bicyclic systems that enhance biological activity .
2.3. Decyclization Reactions
Decyclization reactions involve breaking down cyclic structures to form linear derivatives:
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Decyclization : Compounds derived from methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene can be subjected to decyclization reactions under specific conditions (e.g., using acetic anhydride), leading to new functionalized compounds that may exhibit different pharmacological properties .
Research Findings on Biological Activity
Recent studies have highlighted the biological significance of methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives:
3.1. Analgesic Activity
Research has shown that certain derivatives possess notable analgesic properties:
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Analgesic Evaluation : In vivo studies demonstrated that some synthesized derivatives exhibited analgesic effects greater than standard analgesics like metamizole when tested on animal models using the "hot plate" method .
3.2. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of these compounds with biological targets:
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic organic chemistry.
Biology: Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and target specific receptors, making them candidates for drug development.
Industry: In the material science industry, thiophene derivatives are used in the production of conductive polymers and other advanced materials. This compound can be utilized in the synthesis of these materials, contributing to advancements in electronics and nanotechnology.
Mechanism of Action
The mechanism by which Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₃NO₃S
- Spectral Data: Characterized by ¹H NMR (δ 1.8–3.5 ppm for cyclohexenone protons, δ 6.2 ppm for NH₂), ¹³C NMR (δ 170–175 ppm for carbonyl groups), and HRMS for molecular ion confirmation .
- Electrochemical Behavior : Exhibits semireversible electron transfer steps with diffusion coefficients (D) calculated via ultramicroelectrode studies .
Comparison with Similar Compounds
The structural and functional diversity of tetrahydrobenzo[b]thiophene derivatives allows for tailored pharmacological properties. Below is a comparative analysis of Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Ester Groups: Methyl esters (e.g., target compound) generally exhibit higher solubility in polar solvents compared to ethyl esters (e.g., compound 6o) due to reduced lipophilicity . In contrast, carboxamide derivatives (e.g., 19a) show broader antioxidant and anticorrosion applications .
Antibacterial Properties: Phenyl-substituted analogs (e.g., 3l) exhibit enhanced antibacterial activity, possibly due to increased aromatic stacking with bacterial enzymes .
Biological Activity
Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 124053-98-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃S |
| Molecular Weight | 225.27 g/mol |
| CAS Number | 124053-98-1 |
Research indicates that this compound exhibits significant antiproliferative activity, particularly against cancer cell lines. The following mechanisms have been identified:
- Induction of Apoptosis : In studies involving MCF-7 breast cancer cells, the compound demonstrated an IC₅₀ value of 23.2 µM, indicating its potency in inducing apoptosis. The treatment resulted in a notable decrease in cell viability (26.86%) and an increase in early (8.73%) and late apoptotic cells (18.13%) compared to untreated controls .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M and S-phase cell cycle arrest. The population of cells in the G2/M phase increased by 1.48-fold and in the S-phase by 1.39-fold relative to controls .
- Inhibition of Autophagy : The compound did not significantly induce autophagic cell death but inhibited it, suggesting that its primary mode of action is through apoptosis and necrosis rather than autophagy .
Study on MCF-7 Cells
A detailed study was conducted to evaluate the biological activity of this compound on MCF-7 cells:
- Objective : To assess the compound's effect on apoptosis and cell cycle progression.
- Methods : Cells were treated with varying concentrations of the compound for 48 hours. Apoptosis was assessed using FITC/Annexin-V-FITC/PI staining and flow cytometry.
Results :
- Cell Viability Reduction : 26.86% decrease compared to control.
- Apoptotic Induction : Early apoptosis (AV+/PI−) increased to 8.73%, and late apoptosis (AV+/PI+) to 18.13%.
- Cell Cycle Analysis : Significant arrest observed at G2/M and S phases.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Apoptosis Induction | Significant increase in apoptotic cells |
| Cell Cycle Arrest | G2/M-phase arrest increased by 1.48-fold |
| Autophagy Inhibition | Reduced autophagic cell death |
Q & A
Q. Table 1: Representative Synthesis Data
| Starting Material | Solvent | Reaction Time | Yield | Purification Method |
|---|---|---|---|---|
| 4-Methylcyclohexanone | DCM | 24 hours | 65% | Flash chromatography |
| 4-Phenylcyclohexanone | DCM | 18 hours | 62% | Reverse-phase HPLC |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on multinuclear NMR, IR, and mass spectrometry :
- 1H/13C NMR : Use DMSO-d6 as the solvent. Key signals include:
- NH2 protons : δ 4.6–5.8 ppm (broad singlet).
- Ester carbonyl : δ 165–170 ppm in 13C NMR .
- IR Spectroscopy : Confirm functional groups via C=O (1680–1720 cm⁻¹) and C-O (1250 cm⁻¹) stretches .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ = 226.3 for methyl derivatives) .
Advanced: How can researchers resolve contradictions in spectral data interpretation?
Methodological Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent effects . Mitigation strategies include:
- Variable Temperature NMR : Monitor dynamic equilibria by acquiring spectra at 25°C and 60°C .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH2) using D2O .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Methodological Answer:
SAR studies require systematic derivatization and biological assays :
Q. Table 2: Biological Activity of Derivatives
| Derivative | Substituent (Position 6) | MIC (μg/mL) |
|---|---|---|
| 4m | Methyl | 10 |
| 4n | Phenyl | 5 |
| 4p | Cyclohexyl | 20 |
Basic: What solvents and conditions optimize cyclization during synthesis?
Methodological Answer:
- Solvent Choice : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for polar intermediates due to high solvation power .
- Temperature Control : Maintain 0–5°C during cyclization to suppress side reactions (e.g., over-oxidation) .
- Catalysts : Use imidazole or triethylamine to deprotonate intermediates and accelerate ring closure .
Advanced: How can electrochemical studies inform redox behavior of this compound?
Methodological Answer:
Cyclic voltammetry (CV) and ultramicroelectrode (UME) techniques reveal redox properties:
- Reduction Mechanism : The compound undergoes semireversible electron transfer (EC mechanism) with diffusion coefficients (D) ≈ 1.2 × 10⁻⁵ cm²/s .
- Applications : Electrochemical data predict stability under physiological conditions and guide derivatization for antioxidant activity .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel flash chromatography with ethyl acetate/petroleum ether (2:8 v/v) for non-polar derivatives .
- Recrystallization : Purify polar derivatives via methanol/water mixtures (yield: 67–78%) .
Advanced: How does computational modeling aid in predicting reactivity?
Methodological Answer:
- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Handling Sulfur Reagents : Use fume hoods to avoid inhalation of toxic gases (e.g., H2S).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Scale-Up Adjustments : Replace DCM with toluene for better temperature control.
- Continuous Flow Systems : Improve mixing and heat transfer, achieving yields >70% at 100 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
